
Direct Orange 29 free acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Direct Orange 29 free acid is a synthetic azo dye, known for its vibrant orange color. It is primarily used in the textile industry for dyeing cellulosic fibers such as cotton and rayon. The compound has the molecular formula C34H24N6O11S2 and a molecular weight of 756.718 g/mol . Its structure includes multiple azo groups (-N=N-) and sulfonic acid groups, which contribute to its solubility in water and its ability to bind to fibers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Direct Orange 29 free acid is synthesized through a series of diazotization and coupling reactions. The process typically involves the following steps:
Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling: The diazonium salt is then coupled with another aromatic compound containing an active hydrogen atom, such as a phenol or an amine, to form the azo dye.
The reaction conditions often require maintaining a low temperature (0-5°C) during diazotization to prevent decomposition of the diazonium salt. The coupling reaction is usually carried out in an alkaline medium to facilitate the formation of the azo bond.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The final product is isolated through filtration, washed to remove impurities, and dried to obtain the dye in its free acid form.
Análisis De Reacciones Químicas
Types of Reactions
Direct Orange 29 free acid undergoes various chemical reactions, including:
Oxidation: The azo groups can be oxidized to form azoxy compounds.
Reduction: The azo bonds can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as sulfonation or nitration.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide are used under acidic or neutral conditions.
Reduction: Reducing agents such as sodium dithionite or zinc dust in acidic medium are commonly used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like sulfuric acid for sulfonation or nitric acid for nitration.
Major Products
Oxidation: Formation of azoxy compounds.
Reduction: Formation of aromatic amines.
Substitution: Introduction of sulfonic or nitro groups on the aromatic rings.
Aplicaciones Científicas De Investigación
Direct Orange 29 free acid has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the study of azo dye synthesis and degradation.
Biology: Employed as a staining agent for biological tissues and cells.
Medicine: Investigated for its potential use in photodynamic therapy and as a model compound for studying drug delivery systems.
Industry: Widely used in the textile industry for dyeing fabrics, as well as in the paper and leather industries.
Mecanismo De Acción
The mechanism of action of Direct Orange 29 free acid involves its ability to form strong interactions with fibers through hydrogen bonding and van der Waals forces. The sulfonic acid groups enhance its solubility in water, allowing it to penetrate the fibers and form stable bonds. The azo groups contribute to the dye’s vibrant color by absorbing specific wavelengths of light.
Comparación Con Compuestos Similares
Direct Orange 29 free acid can be compared with other azo dyes such as Direct Orange 26 and Direct Blue 1. While all these dyes share similar azo structures, this compound is unique due to its specific combination of functional groups, which impart distinct solubility and binding properties. Similar compounds include:
Direct Orange 26: Another azo dye with similar applications but different solubility and binding characteristics.
Direct Blue 1: A blue azo dye used in similar industries but with different color properties and chemical behavior.
Propiedades
Número CAS |
25255-09-8 |
|---|---|
Fórmula molecular |
C34H24N6O11S2 |
Peso molecular |
756.7 g/mol |
Nombre IUPAC |
3-[[1-hydroxy-6-[(5-hydroxy-6-phenyldiazenyl-7-sulfonaphthalen-2-yl)carbamoylamino]-3-sulfonaphthalen-2-yl]diazenyl]benzoic acid |
InChI |
InChI=1S/C34H24N6O11S2/c41-31-25-11-9-22(14-19(25)16-27(52(46,47)48)29(31)39-37-21-6-2-1-3-7-21)35-34(45)36-23-10-12-26-20(15-23)17-28(53(49,50)51)30(32(26)42)40-38-24-8-4-5-18(13-24)33(43)44/h1-17,41-42H,(H,43,44)(H2,35,36,45)(H,46,47,48)(H,49,50,51) |
Clave InChI |
LHZXQEFDPQKZLS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=CC=CC(=C6)C(=O)O)S(=O)(=O)O)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


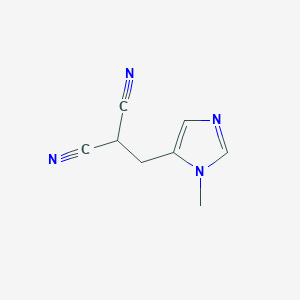
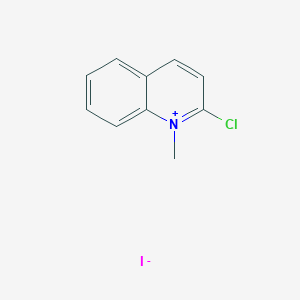
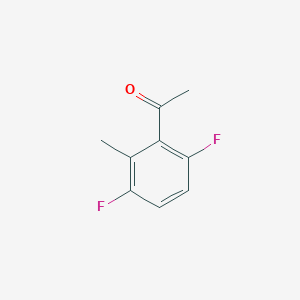
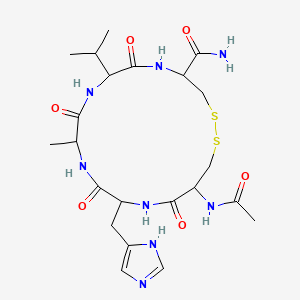
![11-Methoxy-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxylic acid](/img/structure/B12819785.png)
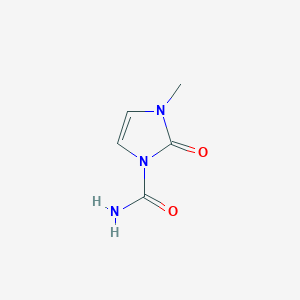
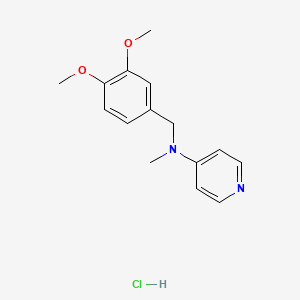

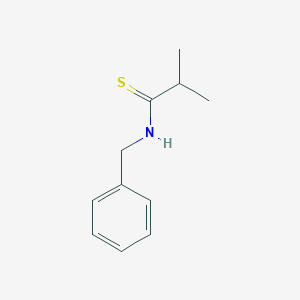
![4-Chloro-6-cyclopropyl-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B12819834.png)
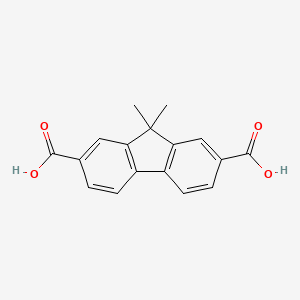

![sodium 2-(4-(2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)pentanedioate](/img/structure/B12819851.png)
![5-(1H-benzo[d]imidazol-2-yl)-4-methylthiazol-2-amine](/img/structure/B12819862.png)
